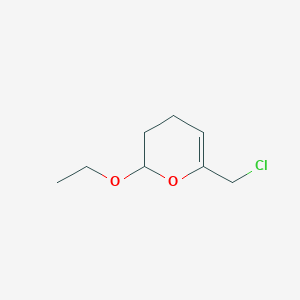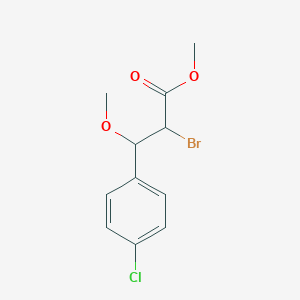
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the reaction of 4-chlorobenzaldehyde with bromine to form 4-chlorobenzyl bromide. This intermediate is then reacted with methyl 3-methoxypropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized products like aldehydes and acids, and reduced hydrocarbons.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-3-(4-fluorophenyl)-3-methoxypropanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-bromo-3-(4-methylphenyl)-3-methoxypropanoate: Contains a methyl group instead of chlorine.
Methyl 2-bromo-3-(4-nitrophenyl)-3-methoxypropanoate: Contains a nitro group instead of chlorine.
Uniqueness
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
60456-16-8 |
|---|---|
Formule moléculaire |
C11H12BrClO3 |
Poids moléculaire |
307.57 g/mol |
Nom IUPAC |
methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-15-10(9(12)11(14)16-2)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3 |
Clé InChI |
RBVQIIHMBAAIRW-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)Cl)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)

![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
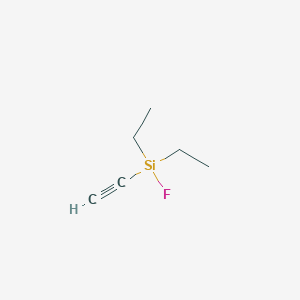
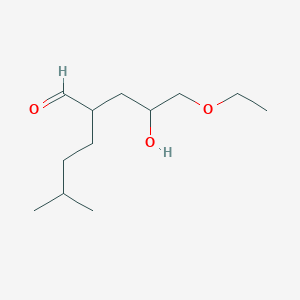
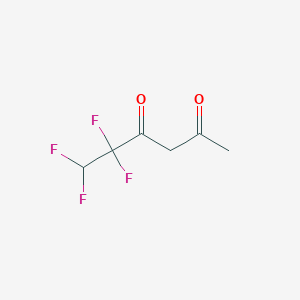

![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
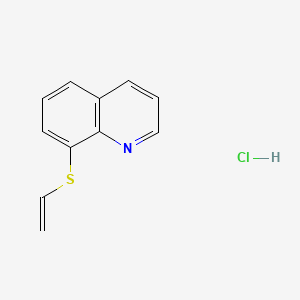
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)


